Lanréotide

Vue d'ensemble

Description

Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome. Lanreotide is marketed under the brand name Somatuline and is known for its long-acting properties, making it a valuable therapeutic agent in various medical conditions .

Applications De Recherche Scientifique

Lanreotide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.

Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. It is also being studied for its potential antitumor effects in non-endocrine tumors.

Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems

Mécanisme D'action

Target of Action

Lanreotide, a synthetic octapeptide analogue of natural somatostatin, primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .

Mode of Action

Lanreotide interacts with its targets, the somatostatin receptors, to exert mainly inhibitory effects . These effects are mediated via somatostatin receptors (SSTRs) 2 and 5 and include the inhibition of growth hormone release in the brain . Lanreotide exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .

Biochemical Pathways

The primary biochemical pathway affected by Lanreotide involves the suppression of cAMP and the activation of ion currents . This leads to the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, Lanreotide also has potent antiproliferative effects .

Pharmacokinetics

The pharmacokinetic properties of Lanreotide are characterized by its prolonged-release formulation . The apparent elimination half-life of Lanreotide is approximately 54–63 days, in line with the expected prolonged-release characteristics . This long half-life allows for a dosing interval of 12 weeks, which could be achievable .

Result of Action

The molecular and cellular effects of Lanreotide’s action are primarily inhibitory. It suppresses the release of growth hormone in the brain, leading to a decrease in the symptoms associated with hormone hypersecretion in neuroendocrine tumors . Furthermore, Lanreotide has potent antiproliferative effects, which can slow the growth of neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lanreotide can be influenced by various environmental factors. It’s worth noting that the effectiveness of Lanreotide can vary among patients, suggesting that individual patient characteristics may play a role in its action .

Analyse Biochimique

Biochemical Properties

Lanreotide interacts with somatostatin receptors (SSTR1-5) present in the body . It exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects .

Cellular Effects

Lanreotide influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also has antiproliferative effects on cells, which can be beneficial in the management of neuroendocrine tumors .

Molecular Mechanism

Lanreotide exerts its effects at the molecular level primarily by binding to somatostatin receptors. This binding leads to the suppression of cAMP, which in turn activates ion currents such as K+ and Ca2+. This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These actions contribute to the antisecretory and antiproliferative effects of Lanreotide .

Temporal Effects in Laboratory Settings

The effects of Lanreotide over time in laboratory settings are characterized by its long-acting nature. Lanreotide has a prolonged-release formulation, which contributes to its sustained effects . It is well-tolerated and has been shown to prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors .

Dosage Effects in Animal Models

While specific studies on dosage effects of Lanreotide in animal models were not found, it’s known that the inhibition of hepatic and renal cystogenesis by Lanreotide is dose-dependent . This suggests that the effects of Lanreotide can vary with different dosages.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lanreotide is synthesized through a solution-phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. The key steps include:

Coupling: Two tetrapeptide fragments are coupled under specific conditions.

Deprotection: The protecting groups are removed.

Oxidation: The resulting product undergoes oxidation.

Acetic Acid Treatment: The final step involves treatment with acetic acid to obtain Lanreotide acetate with the desired purity

Industrial Production Methods: The industrial production of Lanreotide follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to maintain consistency and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Lanreotide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Can break disulfide bonds, reverting the molecule to its reduced form.

Substitution: Involves the replacement of specific functional groups under controlled conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

Reducing Agents: Dithiothreitol or beta-mercaptoethanol for reduction.

Substitution Reagents: Specific reagents depending on the functional group being substituted.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of Lanreotide, each with distinct biological activities .

Comparaison Avec Des Composés Similaires

Octreotide: Another somatostatin analog used for similar indications.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

Lanreotide vs. Octreotide: Both compounds are used in the treatment of acromegaly and neuroendocrine tumors.

Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions where multiple somatostatin receptors are involved.

Lanreotide’s unique properties, such as its long-acting nature and specific receptor binding, make it a valuable therapeutic agent in various medical conditions, distinguishing it from other similar compounds.

Propriétés

Key on ui mechanism of action |

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide. |

|---|---|

Numéro CAS |

108736-35-2 |

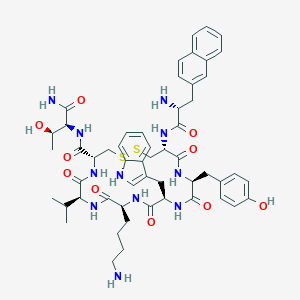

Formule moléculaire |

C54H69N11O10S2 |

Poids moléculaire |

1096.3 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1 |

Clé InChI |

PUDHBTGHUJUUFI-MDICWYLLSA-N |

SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |

SMILES isomérique |

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O |

SMILES canonique |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

127984-74-1 (acetate salt) |

Séquence |

XCYWKVCX |

Synonymes |

188Re-lanreotide 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide BIM 23014 BIM 23014C BIM-23014 DC 13-116 DC-13-116 DC13-116 L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide lanreotide lanreotide acetate lanreotide-SR Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2 Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 Somatulin Somatulina Somatuline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.